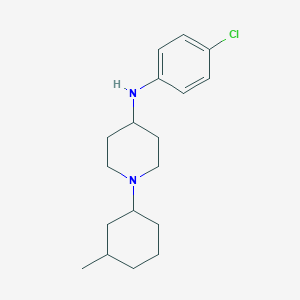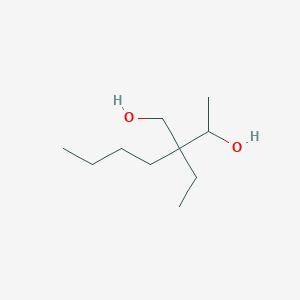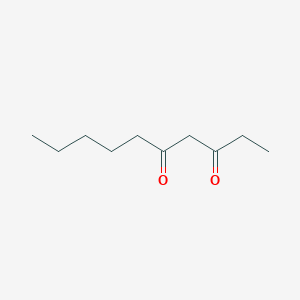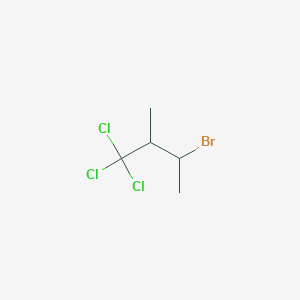
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine is an organic compound belonging to the class of triazines It is characterized by a triazine ring substituted with three 2-methylphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 2-methylphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Applications De Recherche Scientifique
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can participate in various chemical reactions, and the phenoxy groups can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tris(phenoxy)-1,3,5-triazine
- 2,4,6-Tris(4-methylphenoxy)-1,3,5-triazine
- 2,4,6-Tris(2-chlorophenoxy)-1,3,5-triazine
Uniqueness
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine is unique due to the presence of 2-methylphenoxy groups, which impart specific chemical and physical properties
Propriétés
Numéro CAS |
750-16-3 |
|---|---|
Formule moléculaire |
C24H21N3O3 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2,4,6-tris(2-methylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3O3/c1-16-10-4-7-13-19(16)28-22-25-23(29-20-14-8-5-11-17(20)2)27-24(26-22)30-21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
Clé InChI |
AVCFNXRWUILIOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=NC(=NC(=N2)OC3=CC=CC=C3C)OC4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)



![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)




![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)

